molecular formula C5H12S B152278 2-Methyl-2-butanethiol CAS No. 1679-09-0

2-Methyl-2-butanethiol

Cat. No.: B152278
CAS No.: 1679-09-0
M. Wt: 104.22 g/mol
InChI Key: IQIBYAHJXQVQGB-UHFFFAOYSA-N
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Description

2-Methyl-2-butanethiol (2M2B), also known as 3-methylthiopropanethiol, is a colorless, flammable, and foul-smelling liquid with a boiling point of 86°C. It is a thiol that is used in a variety of applications, including as a flavor and fragrance additive, as a laboratory reagent, and in the synthesis of other compounds. 2M2B has a pungent, sulfur-like odor and is used in a variety of industries, including food and beverage production, cosmetics, and pharmaceuticals.

Scientific Research Applications

Modification of Vegetable Oils

2-Methyl-2-butanethiol has been utilized in the modification of vegetable oils, specifically in the formation of sulfide-modified vegetable oils (SMVO). This is achieved through a thiol-ene reaction with canola and corn oils, resulting in the conversion of double bonds to thiols, with high yield and conversion rates under certain conditions. The SMVO products have been analyzed and characterized through various spectroscopic methods (Bantchev et al., 2009).

Thermal Reaction on Alumina

In a study simulating fixed-bed catalytic cracking micro-reactors, this compound underwent a thermal reaction on neutral alumina. This process led to the transformation of the compound into hydrogen sulfide (H2S) and other products in a free radical course, indicating potential applications in industrial catalytic processes (Yan et al., 2004).

Thermodynamic and Spectroscopic Properties

Comprehensive thermodynamic and spectroscopic studies of this compound have been conducted to understand its chemical properties. These studies include measurements of heat capacity, triple point temperatures, heats of fusion and transition, and vapor pressure, providing valuable data for applications in chemical engineering and materials science (Scott et al., 1962).

Dielectric Properties and Molecular Rotation

Research on the dielectric properties of this compound has concluded that it behaves as a plastic crystal. This finding implies that in its crystalline phase, the molecules perform rotational motion, potentially influencing the design of materials where molecular rotation is a critical factor (Kondo, 1965).

Role in Aroma of Blackcurrant Berries

This compound has been identified as a significant aroma compound in blackcurrant berries. Its presence and concentration in various cultivars of blackcurrant have been quantified, highlighting its contribution to the characteristic aroma of these fruits (Jung et al., 2016).

Coenzyme M Analogues in Biochemical Systems

The compound has been studied in the context of synthesizing analogues for coenzyme M, an enzyme system in Methanobacterium thermoautotrophicum. This research offers insights into the biochemical applications of this compound and its derivatives (Gunsalus et al., 1978).

Mechanism of Action

Target of Action

2-Methyl-2-butanethiol, also known as tert-Amyl mercaptan or tert-Pentyl mercaptan , is an organic compound with the molecular formula C5H12S

Mode of Action

As a thiol, it may participate in reactions involving thiol-disulfide exchange, which could potentially affect protein structure and function . .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Thiols, in general, can participate in various biochemical reactions, including redox reactions and metal ion binding . .

Result of Action

High concentrations of thiols, in general, can cause headaches and nausea , but the specific effects of this compound require further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its physical and chemical properties, such as boiling point and critical temperature , can be affected by temperature and pressure.

Safety and Hazards

2-Methyl-2-butanethiol is a poison by ingestion, inhalation, and skin contact . It is a mild eye irritant . When heated to decomposition, it emits toxic vapors of SOx . It is highly flammable and harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and drowsiness or dizziness .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methyl-2-butanethiol are not fully understood due to the lack of specific studies on this compound. Based on its structural similarity to other thiols, it can be inferred that this compound may interact with various enzymes, proteins, and other biomolecules. Thiols are known to participate in redox reactions and can form disulfide bonds, which play a crucial role in protein structure and function .

Cellular Effects

They can act as antioxidants, protecting cells from oxidative stress, and play a role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiols are known to participate in redox reactions and can form disulfide bonds, which are important in protein folding and stability .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been specifically studied. It is known that thiols can have varying effects at different concentrations, and high doses can potentially lead to toxic or adverse effects .

Metabolic Pathways

Thiols are generally involved in various metabolic processes, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Properties

IUPAC Name

2-methylbutane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S/c1-4-5(2,3)6/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIBYAHJXQVQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061877
Record name 2-Butanethiol, 2-methyl-
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Molecular Weight

104.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1679-09-0
Record name 2-Methyl-2-butanethiol
Source CAS Common Chemistry
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Record name tert-Amylthiol
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Record name tert-Amyl mercaptan
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Record name 2-Butanethiol, 2-methyl-
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Record name 2-Butanethiol, 2-methyl-
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Record name 2-methylbutane-2-thiol
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Record name TERT-AMYLTHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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